(E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide
Description
The compound "(E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide" features a thiazole core substituted with thiophene rings and a hydrazine-derived side chain. Its structure integrates a thiazole ring (position 4: thiophen-2-yl; position 2: (E)-thiophen-2-ylmethylene hydrazinyl) and an acetamide group at position 5. This design combines heterocyclic motifs known for diverse biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
N-[4-thiophen-2-yl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS3/c1-9(19)16-13-12(11-5-3-7-21-11)17-14(22-13)18-15-8-10-4-2-6-20-10/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQRCOHOLVLAU-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of Thiophene Groups: Thiophene groups are introduced through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with thiophene-2-carbaldehyde in the presence of a hydrazine derivative.
Acetamide Formation: The final step involves the acylation of the hydrazone-thiazole intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their potential as antimicrobial agents. The compound may exhibit similar properties due to the presence of the thiazole moiety. Research has shown that thiazole derivatives can effectively combat various bacterial strains, including multidrug-resistant organisms.
- Mechanism of Action : Thiazole compounds often act by inhibiting bacterial cell wall synthesis or interfering with nucleic acid metabolism, making them suitable candidates for developing new antibiotics against resistant strains .
- Case Studies : For instance, compounds derived from thiazole have demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
The anticancer potential of thiazole derivatives is another area of significant interest. The compound may possess cytotoxic effects against various cancer cell lines.
- Research Findings : Studies have indicated that thiazole-based compounds can induce apoptosis in cancer cells. For example, derivatives tested against human lung adenocarcinoma cells showed promising results with IC50 values indicating effective growth inhibition .
- Specific Studies : Research conducted by Evren et al. highlighted the anticancer activity of novel thiazole derivatives against glioblastoma and melanoma cell lines, showcasing IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiophene and hydrazine components can enhance biological activity.
Key Structural Features
- Thiazole Ring : The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its biological activity by facilitating interactions with biological targets.
- Hydrazine Linkage : The hydrazine group may play a role in enhancing the compound's reactivity and interaction with enzymes involved in cancer cell proliferation and bacterial metabolism.
Optimization Strategies
Researchers are exploring various substitutions on the thiophene and hydrazine moieties to improve potency and selectivity against specific pathogens or cancer types. For example, introducing electron-withdrawing groups has been shown to enhance anticancer activity by increasing the compound's lipophilicity and cellular uptake .
Summary of Biological Activities
The following table summarizes the biological activities associated with (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide based on related thiazole compounds:
Mechanism of Action
The mechanism of action of (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural similarities with several thiazole and triazole derivatives. Key analogues include:
Key Observations :
- Thiophene substituents (as in the target compound) may enhance π-π stacking interactions in biological systems compared to phenyl or chlorophenyl groups .
- The acetamide group at position 5 is conserved in many analogues, suggesting its role in hydrogen bonding and target binding .
Physicochemical Properties
*Predicted based on structural analogues.
- Higher molecular weight and thiophene substituents may reduce aqueous solubility compared to smaller analogues (e.g., ’s Compound 11) .
Structure-Activity Relationship (SAR) Insights :
- Dual thiophene substitution (target compound) could improve lipophilicity and membrane permeability compared to mono-substituted analogues.
- The hydrazinyl group may act as a hydrogen bond donor, enhancing interactions with biological targets .
Biological Activity
(E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide is a novel compound that incorporates thiazole and thiophene moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide typically involves the condensation of thiophene derivatives with thiazole and hydrazine components. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
The biological activity of (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide can be attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for various physiological responses.
- Antioxidant Activity : Compounds containing thiophene and thiazole rings are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide against various cancer cell lines. For instance, in vitro assays showed significant cytotoxicity against lung cancer cells (A549), with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains and fungi. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting lipid biosynthesis, similar to other thiazole derivatives .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. faecalis | 100 | |
| C. albicans | 3.92–4.01 | |
| A. niger | 4.01–4.23 |
Case Studies
- In Vitro Evaluation : A study evaluated the anticancer activity of several thiazole derivatives, including (E)-N-(4-(thiophen-2-yl)-...) against A549 cells using MTT assays. The results indicated that this compound has promising cytotoxic effects, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking studies targeting the epidermal growth factor receptor (EGFR) revealed that (E)-N-(4-(thiophen-2-yl)-...) binds effectively to the active site, which may explain its anticancer efficacy .
Q & A
Q. What are the key considerations for synthesizing (E)-N-(4-(thiophen-2-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)acetamide?
The synthesis involves multi-step reactions, including thiazole ring formation and hydrazine coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
- Catalysts : Bases like sodium hydride or triethylamine are used to deprotonate intermediates .
- Temperature control : Reactions often require reflux conditions (70–100°C) to optimize yield .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .
Q. How is the compound characterized to confirm structural integrity?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of thiophene, thiazole, and hydrazine moieties .
- FT-IR : Peaks at ~1670–1710 cm⁻¹ verify carbonyl groups (acetamide, thioxothiazolidinone) .
- Mass spectrometry : High-resolution MS validates the molecular formula .
Q. What preliminary biological screening methods are used to assess its activity?
Initial assays focus on:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Comparative studies show:
- Thiophene vs. phenyl groups : Thiophene enhances π-π stacking with hydrophobic enzyme pockets, improving antimicrobial potency .
- Hydrazine linker : The (E)-configuration optimizes hydrogen bonding with target proteins, as shown in docking studies .
- Acetamide moiety : Methyl or nitro substituents on the phenyl ring alter solubility and membrane permeability .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies arise from variations in:
- Assay conditions : Differences in pH, serum content, or cell line passage numbers affect IC₅₀ values .
- Compound purity : HPLC purity thresholds (>95%) are critical for reproducible results .
- Target selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) may explain divergent in vivo/in vitro outcomes .
Q. How is computational chemistry applied to study its mechanism of action?
Methods include:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases or DNA gyrase .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with antimicrobial activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Key issues and solutions:
- Low yields in coupling steps : Use of coupling agents (EDC/HOBt) improves hydrazine-thiazole conjugation efficiency .
- Byproduct formation : Column chromatography or recrystallization (ethanol/water mixtures) enhances purity .
- Oxidative degradation : Storage under inert gas (N₂/Ar) prevents thiol group oxidation .
Methodological Guidance
Q. What protocols optimize regioselectivity in thiazole ring formation?
- Huisgen cyclization : Thiourea and α-haloketones react in ethanol at 60°C to favor 5-thiophene substitution .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. How are stability studies designed for this compound?
- Forced degradation : Exposure to heat (40–60°C), light (UV 254 nm), and hydrolytic conditions (pH 1–13) identifies labile groups (e.g., hydrazine) .
- LC-MS stability assays : Quantify degradation products (e.g., thiophene oxidation to sulfoxide) .
Q. What in vitro models are used to evaluate its pharmacokinetic properties?
- Caco-2 permeability assays : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Liver microsomes (human/rat) assess metabolic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
